DDR1-IN-1 Demonstrates 4-Fold Biochemical Selectivity for DDR1 Over DDR2, a Critical Differentiation from the Equipotent Multi-Targeted Inhibitor Ponatinib
DDR1-IN-1 provides a distinct selectivity window between DDR1 and DDR2. In kinase inhibition assays, DDR1-IN-1 inhibits DDR1 with an IC50 of 105 nM and DDR2 with an IC50 of 413 nM, resulting in a 4-fold selectivity ratio [1]. In contrast, the multi-targeted clinical kinase inhibitor ponatinib exhibits near-equipotent inhibition of both DDR1 and DDR2, with IC50 values of 9 nM for each [2]. This 4-fold selectivity profile of DDR1-IN-1 is a key differentiator for experimental designs requiring isoform discrimination, as ponatinib's non-selective inhibition would confound results by simultaneously blocking both receptors.
| Evidence Dimension | Biochemical Selectivity Ratio (DDR1 IC50 / DDR2 IC50) |
|---|---|
| Target Compound Data | 4-fold selectivity (105 nM / 413 nM) |
| Comparator Or Baseline | Ponatinib: 1-fold selectivity (9 nM / 9 nM) |
| Quantified Difference | 4.0 vs. 1.0 |
| Conditions | Cell-free kinase inhibition assay (LanthaScreen or similar) |
Why This Matters
This matters for scientific selection because experiments aiming to attribute a phenotype specifically to DDR1 rather than DDR2 require a selective tool; ponatinib's equipotent inhibition precludes such discrimination.
- [1] Kim HG, Tan L, Weisberg EL, Liu F, Canning P, Choi HG, et al. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor. ACS Chem Biol. 2013 Oct 18;8(10):2145-50. View Source
- [2] Canning P, Tan L, Chu K, Lee SW, Gray NS, Bullock AN. Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors. J Mol Biol. 2014 Jun 26;426(13):2457-70. View Source
